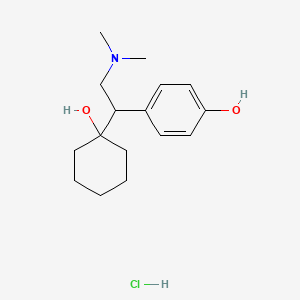

Desvenlafaxine hydrochloride

Description

Properties

IUPAC Name |

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPSXHIEURNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300827-87-6 | |

| Record name | Desvenlafaxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESVENLAFAXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Solid-State Landscape of Desvenlafaxine: A Technical Guide to Polymorph Synthesis and Characterization

A Note to the Researcher: While the request specified desvenlafaxine hydrochloride, a comprehensive search of the public domain, including scientific literature and patent databases, reveals a notable scarcity of detailed information regarding the synthesis and characterization of its specific polymorphic forms. The vast majority of published research focuses on the succinate salt of desvenlafaxine, which is the form used in the commercially available drug product.

Therefore, to provide a valuable and in-depth technical resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented synthesis and characterization of desvenlafaxine succinate polymorphs . The principles and techniques described herein are highly relevant and adaptable for the study of other salt forms, including the hydrochloride.

Introduction to Polymorphism in Desvenlafaxine Succinate

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor, controlling the polymorphic form is essential for ensuring consistent product quality and therapeutic efficacy. Several polymorphic forms of desvenlafaxine succinate have been identified, with Forms I, V, and F being prominently discussed in the literature.

Synthesis of Desvenlafaxine Succinate Polymorphs

The generation of specific polymorphs of desvenlafaxine succinate is typically achieved through controlled crystallization from various solvent systems. The choice of solvent, temperature, cooling rate, and the presence of seed crystals are critical factors that influence the resulting crystalline form.

General Synthesis of Desvenlafaxine Succinate

The initial synthesis of desvenlafaxine succinate involves the reaction of desvenlafaxine free base with succinic acid.

Experimental Protocols for Polymorph Synthesis

The following are detailed methodologies for the preparation of specific desvenlafaxine succinate polymorphs as cited in the literature.

2.2.1. Synthesis of Form I

Form I is a monohydrate and can be prepared by crystallization from a mixture of an organic solvent and water.

-

Protocol:

-

Suspend desvenlafaxine succinate (e.g., 3.5 g) in a mixture of boiling methanol (80 mL) and dichloromethane (13 mL).[1]

-

Heat the suspension until all solid material is dissolved.[1]

-

Cool the resulting solution to ambient temperature.

-

Allow the solution to stand for an extended period (e.g., five days) to facilitate crystallization.[1]

-

Isolate the resulting crystals by filtration.

-

Dry the isolated crystals in a vacuum oven at approximately 35°C.[1]

-

2.2.2. Synthesis of Form V

Form V is a hydrate and can be obtained through crystallization from a solvent mixture containing tetrahydrofuran and an alcohol.

-

Protocol:

-

Suspend desvenlafaxine succinate (e.g., 2.0 g) in boiling tetrahydrofuran (approximately 80 mL).[1]

-

Add a small amount of ethanol (e.g., 5 mL) until all the solid dissolves.[1]

-

Cool the solution to ambient temperature to induce crystallization.

-

For complete crystallization, the solution can be kept at a lower temperature (e.g., 5°C) for one to twenty days.[1]

-

Recover the crystals by filtration.

-

Dry the obtained crystals in a vacuum oven at a temperature between 35°C and 50°C.[1]

-

2.2.3. Synthesis of Form F

Form F is a hemihydrate and can be prepared by recrystallization from a mixture of a non-polar and a polar solvent.

-

Protocol:

-

Prepare a slurry of desvenlafaxine succinate in a mixture of cyclohexane and a polar solvent (e.g., ethanol, THF, methanol, or isopropyl alcohol).[1]

-

Heat the mixture to facilitate dissolution and subsequent recrystallization.

-

Isolate the resulting crystals.

-

Dry the isolated solid to obtain Form F.

-

Characterization of Desvenlafaxine Succinate Polymorphs

The different polymorphic forms of desvenlafaxine succinate are distinguished based on their unique physicochemical properties, which are determined using a variety of analytical techniques.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between different crystalline forms. Each polymorph exhibits a unique diffraction pattern.

| Form | Characteristic 2θ Peaks (±0.2°) |

| Form I | 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79 |

| Form V | 5.08, 10.20, 10.70, 14.58, 17.10, 20.56, 25.80, 27.12[1] |

| Form F | 5.22, 10.14, 10.60, 11.70, 14.52, 16.54, 17.04, 17.48, 19.96, 21.52, 25.74, 26.98[1] |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material, such as melting point and enthalpy of fusion, which are unique for each polymorph.

| Form | Key Endothermic Peaks (°C) |

| Form I | ~131 |

| Form V | ~115-125 and ~136-141[1] |

| Form F | ~100-115, ~121-127, and a predominant peak at ~138-143[1] |

| "Old" Polymorph | 225[2] |

| "New" Polymorph | 230[2] |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is particularly useful for characterizing hydrated and solvated forms.

| Form | Approximate Water Loss (% w/w) | Temperature Range (°C) | Hydration State |

| Form V | 3.0 - 3.5[1] | 60 - 170[1] | Hydrate (approx. 3:2 drug to water ratio)[1] |

| Form F | 1.4 - 2.8[1] | 60 - 125[1] | Hemihydrate (approx. 2:1 drug to water ratio)[1] |

Conclusion

The polymorphic landscape of desvenlafaxine succinate is rich and requires careful control during drug development and manufacturing. The synthesis of specific polymorphs is highly dependent on the crystallization conditions. A combination of analytical techniques, primarily XRPD, DSC, and TGA, is essential for the unambiguous identification and characterization of these different solid-state forms. While information on this compound polymorphs remains limited in the public domain, the methodologies and understanding gained from the study of the succinate salt provide a robust framework for any future investigations into the hydrochloride or other salt forms of this important antidepressant.

References

Preclinical Evidence for Desvenlafaxine Hydrochloride in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is approved for the treatment of major depressive disorder.[1] Its mechanism of action, which involves enhancing serotonergic and noradrenergic neurotransmission in the central nervous system, provides a strong theoretical basis for its potential efficacy in managing neuropathic pain.[2] This technical guide synthesizes the available preclinical information relevant to the use of desvenlafaxine hydrochloride in neuropathic pain models. While direct preclinical studies on desvenlafaxine for neuropathic pain are notably scarce in published literature, this guide draws upon data from its parent compound, venlafaxine, and the well-established role of SNRIs in pain modulation.[3][4] Detailed experimental protocols for standard neuropathic pain models and a review of the underlying signaling pathways are provided to facilitate future preclinical research in this area.

Introduction: The Rationale for Desvenlafaxine in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[5] Current treatment options often provide only partial relief and can be associated with significant side effects. Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of drugs recommended as a first-line treatment for neuropathic pain.[2] Their analgesic effects are primarily attributed to the enhancement of descending inhibitory pain pathways from the brainstem to the spinal cord.[6]

Desvenlafaxine is a potent SNRI that, unlike its parent compound venlafaxine, is not extensively metabolized by the CYP2D6 enzyme system, leading to more predictable pharmacokinetics and a lower potential for drug-drug interactions.[3] This favorable pharmacokinetic profile, combined with its established mechanism of action, makes desvenlafaxine a compelling candidate for investigation in neuropathic pain.

Putative Mechanism of Action in Neuropathic Pain

This compound exerts its effects by binding to and inhibiting the serotonin (5-HT) and norepinephrine (NE) transporters. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, particularly in the descending pain modulatory pathways.

The proposed mechanism for the analgesic effect of desvenlafaxine involves the following key steps:

-

Inhibition of 5-HT and NE Reuptake: Desvenlafaxine blocks the reuptake of serotonin and norepinephrine in the brainstem nuclei, such as the periaqueductal gray (PAG) and the locus coeruleus (LC).

-

Enhanced Descending Inhibition: The increased availability of 5-HT and NE potentiates the activity of descending inhibitory pathways that project to the dorsal horn of the spinal cord.

-

Modulation of Spinal Nociceptive Processing: In the dorsal horn, serotonin and norepinephrine act on presynaptic and postsynaptic receptors on primary afferent neurons and second-order neurons to reduce the transmission of nociceptive signals to higher brain centers. Specifically, norepinephrine is thought to exert its inhibitory effect on nociceptive stimuli.[7]

The following diagram illustrates the proposed signaling pathway for the modulation of neuropathic pain by desvenlafaxine.

Preclinical Data from the Parent Compound: Venlafaxine

The following table summarizes key findings from preclinical studies of venlafaxine in animal models of neuropathic pain.

| Animal Model | Species | Pain Assessment | Key Findings | Reference |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Rat | Thermal Hyperalgesia (Plantar Test) | Intraperitoneal administration of venlafaxine (20 and 40 mg/kg) significantly attenuated heat hyperalgesia. The effect was independent of the adenosine or opioid systems. | [9] |

| Oxaliplatin-Induced Neuropathy | Mouse | Cold and Mechanical Allodynia (Acetone and von Frey Tests) | Intraperitoneal administration of venlafaxine (40 and 60 mg/kg) significantly alleviated cold and mechanical allodynia. The effect on cold allodynia was mediated by noradrenaline acting on spinal α2-adrenergic receptors, while the effect on mechanical allodynia involved both noradrenaline (via α2-adrenergic receptors) and serotonin (via 5-HT3 receptors). | [10] |

| Spinal Cord Injury (SCI) | Rat | Mechanical Allodynia (von Frey Test) and Thermal Hyperalgesia (Tail-Flick Test) | Daily administration of venlafaxine had no significant effect on pain behaviors in this model. | [11] |

Experimental Protocols for Preclinical Neuropathic Pain Research

The following are detailed methodologies for standard animal models of neuropathic pain and behavioral assessments that would be appropriate for evaluating the preclinical efficacy of this compound.

Animal Models of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury that produces robust and long-lasting pain behaviors.

-

Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).

-

Anesthesia: Isoflurane or a combination of ketamine and xylazine.

-

Procedure:

-

The animal is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

-

The muscle and skin are then closed in layers.

-

-

Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.

-

Post-Operative Care: Animals are monitored for recovery from anesthesia and signs of infection. Analgesics are typically not administered post-surgery to avoid confounding the pain assessment.

The SNI model is another common model of peripheral nerve injury that results in a more defined area of sensory hypersensitivity.

-

Species: Rat or Mouse.

-

Anesthesia: As per the CCI model.

-

Procedure:

-

The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

-

The tibial and common peroneal nerves are tightly ligated with silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

-

Care is taken to leave the sural nerve intact.

-

The muscle and skin are closed.

-

-

Sham Control: The sciatic nerve and its branches are exposed, but no ligation or transection is performed.

-

Post-Operative Care: Similar to the CCI model.

Behavioral Assessment of Neuropathic Pain

The von Frey test is used to assess the paw withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Animals are placed in individual transparent chambers on an elevated wire mesh floor and allowed to acclimate.

-

The von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is calculated using the up-down method.

-

The following diagram illustrates a typical experimental workflow for a preclinical study of desvenlafaxine in a neuropathic pain model.

Conclusion and Future Directions

This compound holds promise as a potential therapeutic agent for neuropathic pain due to its favorable pharmacokinetic profile and its mechanism of action as a serotonin-norepinephrine reuptake inhibitor. However, there is a clear and significant gap in the scientific literature regarding its preclinical evaluation in established animal models of neuropathic pain.

Future research should focus on conducting well-designed preclinical studies to:

-

Determine the efficacy of desvenlafaxine in rodent models of neuropathic pain, such as the CCI and SNI models.

-

Establish a dose-response relationship for the analgesic effects of desvenlafaxine.

-

Elucidate the specific receptor subtypes and downstream signaling pathways involved in desvenlafaxine-mediated analgesia.

-

Investigate the potential for desvenlafaxine to prevent the development of neuropathic pain when administered prophylactically.

Such studies are crucial for providing the necessary evidence to support the progression of desvenlafaxine into clinical trials for the treatment of neuropathic pain in humans. The detailed protocols and mechanistic framework provided in this guide are intended to serve as a valuable resource for researchers embarking on these important investigations.

References

- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gpnotebook.com [gpnotebook.com]

- 3. [Desvenlafaxine and neuropathic pain: additional clinical benefits of a second generation serotonin-noradrenaline reuptake inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noradrenalin, serotonin, and the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Analgesic Effect of Venlafaxine and Its Mechanism on Oxaliplatin-Induced Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "The Effects of Venlafaxine on Functional Recovery Following Spinal Cor" by Don E. McCormick [digitalcommons.library.uab.edu]

The Role of Desvenlafaxine Hydrochloride in Modulating Neuroplasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desvenlafaxine hydrochloride, the hydrochloride salt of desvenlafaxine, a synthetic phenethylamine derivative, is a selective serotonin-norepinephrine reuptake inhibitor (SNRI). Its therapeutic efficacy in major depressive disorder (MDD) is hypothesized to extend beyond simple monoamine reuptake inhibition to the modulation of neuroplasticity. This technical guide provides a comprehensive overview of the current understanding of desvenlafaxine's role in neuroplasticity, consolidating preclinical and clinical data. The evidence suggests that desvenlafaxine influences key processes of neuroplasticity, including neurogenesis, neuronal maturation, and the modulation of intracellular signaling pathways crucial for synaptic strength and cellular resilience. This document outlines the core mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction: The Neuroplasticity Hypothesis of Antidepressant Action

The traditional monoamine hypothesis of depression, which posits that a deficiency in serotonin and/or norepinephrine is the primary cause of depressive symptoms, does not fully account for the delayed therapeutic onset of antidepressants. The neuroplasticity hypothesis has emerged as a complementary theory, suggesting that depression is associated with impaired neuronal plasticity and cellular resilience. Antidepressants, including SNRIs like desvenlafaxine, are thought to exert their long-term therapeutic effects by reversing these deficits and promoting structural and functional changes in the brain.

Desvenlafaxine, the major active metabolite of venlafaxine, inhibits the reuptake of both serotonin and norepinephrine. This dual mechanism of action is believed to contribute to its effects on neuroplasticity by activating downstream signaling cascades that regulate gene expression and protein synthesis, ultimately leading to changes in neuronal structure and function.

Core Mechanism of Action: Modulation of Neurotrophic Factors and Neurogenesis

A significant body of evidence points to the pivotal role of Brain-Derived Neurotrophic Factor (BDNF) in the pathophysiology of depression and the mechanism of action of antidepressants. Desvenlafaxine, like other antidepressants, has been shown to modulate BDNF levels, a key regulator of neuroplasticity.

Impact on BDNF Levels

Preclinical studies have demonstrated that desvenlafaxine can reverse stress-induced reductions in BDNF levels in key brain regions associated with depression, such as the hippocampus and prefrontal cortex. While direct dose-response studies on desvenlafaxine and BDNF are still emerging, research on its parent compound, venlafaxine, provides valuable insights.

Promotion of Adult Hippocampal Neurogenesis

Desvenlafaxine has been shown to promote adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus. This is a critical aspect of neuroplasticity that is impaired by stress and in animal models of depression.

A key preclinical study by Asokan and colleagues (2014) demonstrated that a high dose of desvenlafaxine (5 mg/kg, twice daily for 16 days) significantly increased the number of new cells in the dentate gyrus of adult male rats.[1] This effect was observed after a relatively short treatment period, suggesting a rapid impact on neural progenitor cell proliferation and/or survival.[1]

Acceleration of Neuronal Maturation

Beyond simply increasing the number of new neurons, desvenlafaxine appears to accelerate their maturation. The same study by Asokan et al. (2014) found that a higher proportion of new neurons in desvenlafaxine-treated rats expressed mature neuronal markers, while a smaller proportion expressed markers of immature neurons.[1] This suggests that desvenlafaxine may facilitate the functional integration of new neurons into existing neural circuits.[1]

Data Presentation: Quantitative Effects of Desvenlafaxine on Neuroplasticity Markers

The following tables summarize quantitative data from preclinical studies investigating the effects of desvenlafaxine and its parent compound, venlafaxine, on key markers of neuroplasticity.

Table 1: Effect of Desvenlafaxine on Adult Hippocampal Neurogenesis in Rats

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean BrdU+ Cells in Dentate Gyrus (± SEM) | Percentage of Mature (NeuN+) New Neurons (± SEM) | Percentage of Immature (DCX+) New Neurons (± SEM) |

| Vehicle | - | 2850 (± 350) | 38 (± 5) | 62 (± 5) |

| Desvenlafaxine | 0.5 | 3200 (± 400) | 42 (± 6) | 58 (± 6) |

| Desvenlafaxine | 5 | 4150 (± 450) | 55 (± 7) | 45 (± 7)* |

*Data adapted from Asokan et al., 2014.[1] *p < 0.05 compared to vehicle. BrdU+ cells represent newly proliferated cells. NeuN is a marker for mature neurons, and DCX is a marker for immature neurons.

Table 2: Dose-Dependent Effects of Venlafaxine on BDNF and pCREB Levels in the Hippocampus of Stressed Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Hippocampal BDNF Protein Level (% of Control) | Hippocampal pCREB/CREB Ratio (% of Control) |

| Control | - | 28 days | 100 | 100 |

| Stress + Vehicle | - | 28 days | ~60 | ~55 |

| Stress + Venlafaxine | 5 | 28 days | ~95# | ~90# |

| Stress + Venlafaxine | 10 | 28 days | ~70 | ~65 |

*Data adapted from Li et al., 2011. *p < 0.05 compared to control; #p < 0.05 compared to Stress + Vehicle. Data are estimations from graphical representations in the cited study.

Signaling Pathways Modulated by Desvenlafaxine

Desvenlafaxine's effects on neuroplasticity are mediated by the modulation of intracellular signaling cascades. As an SNRI, it increases the synaptic availability of serotonin (5-HT) and norepinephrine (NE), which in turn activate various downstream pathways.

The cAMP-PKA-CREB Pathway

The activation of serotonin and norepinephrine receptors, particularly G-protein coupled receptors, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuroplasticity, including BDNF.

Figure 1: Desvenlafaxine and the cAMP-PKA-CREB signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade involved in neuroplasticity. Activation of neurotrophic factor receptors, such as the BDNF receptor TrkB, can initiate this pathway. This leads to the phosphorylation and activation of ERK, which can also phosphorylate CREB and other transcription factors, further promoting the expression of genes related to synaptic plasticity and cell survival.

Figure 2: The MAPK/ERK signaling pathway in neuroplasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of desvenlafaxine and neuroplasticity research.

BrdU Labeling and Immunohistochemistry for Neurogenesis

This protocol is adapted from methodologies used in studies like Asokan et al. (2014) to assess cell proliferation and neurogenesis.[1]

Objective: To label and visualize newly divided cells in the brain.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU)

-

Saline solution

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

30% Sucrose in PBS

-

Cryostat

-

Primary antibodies: anti-BrdU, anti-NeuN, anti-DCX

-

Secondary antibodies (fluorescently-conjugated)

-

2N Hydrochloric acid (HCl)

-

Boric acid buffer

-

Tris-buffered saline with Triton X-100 (TBS-T)

-

Mounting medium with DAPI

Procedure:

-

BrdU Administration: Dissolve BrdU in sterile saline. Administer to animals via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for a specified number of days (e.g., 5 days).

-

Tissue Preparation: At the desired time point after the last BrdU injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose solution.

-

Section the brain coronally at 40 µm using a cryostat.

-

Immunohistochemistry:

-

Wash sections in PBS.

-

Perform DNA denaturation by incubating sections in 2N HCl at 37°C for 30 minutes.

-

Neutralize with boric acid buffer.

-

Wash sections in TBS-T.

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in TBS-T).

-

Incubate sections with primary antibodies (e.g., rat anti-BrdU, mouse anti-NeuN, guinea pig anti-DCX) overnight at 4°C.

-

Wash sections and incubate with appropriate fluorescently-conjugated secondary antibodies.

-

Wash sections and mount on slides with mounting medium containing DAPI.

-

-

Microscopy and Analysis: Visualize sections using a confocal microscope. Quantify the number of BrdU-positive cells and co-localization with NeuN and DCX to determine the phenotype of the new cells.

Figure 3: Experimental workflow for BrdU labeling and immunohistochemistry.

Western Blotting for Signaling Proteins (pCREB/CREB, pERK/ERK)

Objective: To quantify the levels of total and phosphorylated signaling proteins in brain tissue.

Materials:

-

Brain tissue homogenates

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pCREB, anti-CREB, anti-pERK, anti-ERK, anti-actin or anti-tubulin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-pCREB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-CREB) and a loading control (e.g., anti-actin).

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Golgi-Cox Staining for Dendritic Spine Analysis

Objective: To visualize and quantify the density and morphology of dendritic spines.

Materials:

-

Fresh brain tissue

-

Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

-

Sucrose solution

-

Vibratome or cryostat

-

Ammonium hydroxide

-

Kodak Fix for Film

-

Dehydrating alcohols and xylene

-

Mounting medium

-

Microscope with high-magnification objective

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Impregnation: Immerse fresh, whole brains in Golgi-Cox solution and store in the dark for 14 days.

-

Cryoprotection: Transfer the brains to a sucrose solution until they sink.

-

Sectioning: Section the brains at 100-200 µm using a vibratome or cryostat.

-

Staining:

-

Mount sections on gelatin-coated slides.

-

Develop the stain by incubating in ammonium hydroxide, followed by Kodak Fix for Film.

-

Wash the sections.

-

-

Dehydration and Mounting: Dehydrate the sections through a series of ethanol concentrations and clear with xylene. Coverslip with mounting medium.

-

Analysis:

-

Image dendritic segments of interest using a brightfield microscope at high magnification (e.g., 100x oil immersion).

-

Use image analysis software to trace dendrites and manually or semi-automatically count the number of spines per unit length of dendrite to determine spine density.

-

Classify spines based on their morphology (e.g., thin, stubby, mushroom).

-

Clinical Implications and Future Directions

The modulation of neuroplasticity by desvenlafaxine has significant clinical implications. By promoting neurogenesis and neuronal maturation, and by influencing signaling pathways that enhance synaptic connectivity, desvenlafaxine may contribute to the restoration of neural circuits that are dysfunctional in depression. This may underlie not only the improvement in mood but also the cognitive enhancements observed in some patients treated with desvenlafaxine.

Future research should focus on:

-

Conducting dose-response and time-course studies to further elucidate the specific effects of desvenlafaxine on BDNF, CREB, and ERK phosphorylation in different brain regions.

-

Investigating the direct effects of desvenlafaxine on dendritic spine density and synaptic protein expression in preclinical models.

-

Utilizing advanced neuroimaging techniques in clinical studies to correlate changes in neuroplasticity markers with clinical outcomes in patients treated with desvenlafaxine.

Conclusion

The available evidence strongly suggests that this compound's therapeutic effects are, at least in part, mediated by its ability to modulate neuroplasticity. By enhancing neurotrophic support, promoting the birth and maturation of new neurons, and activating key intracellular signaling pathways, desvenlafaxine likely contributes to the structural and functional remodeling of neural circuits implicated in depression. A deeper understanding of these neuroplastic mechanisms will be crucial for the development of more targeted and effective treatments for major depressive disorder.

References

Desvenlafaxine Hydrochloride and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine hydrochloride, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2] The pathophysiology of MDD is complex and has been linked to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[3][4] This technical guide provides an in-depth analysis of the current understanding of desvenlafaxine's effects on the HPA axis, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

The HPA axis is a neuroendocrine system that regulates numerous physiological processes, including the stress response, metabolism, and immune function.[5] In response to stress, the hypothalamus secretes corticotropin-releasing factor (CRF), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH).[5] ACTH, in turn, acts on the adrenal glands to promote the synthesis and release of glucocorticoids, such as cortisol.[5] In individuals with depression, hyperactivity of the HPA axis is a common finding, often characterized by elevated basal cortisol levels and impaired negative feedback regulation.[4][6] Antidepressant treatments are thought to exert their therapeutic effects, in part, by normalizing HPA axis function.[4][7]

Mechanism of Action of Desvenlafaxine

Desvenlafaxine is a potent and selective SNRI.[8] Its primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.[9][10] Desvenlafaxine has a higher affinity for the serotonin transporter (SERT) than the norepinephrine transporter (NET), with a ratio of approximately 10:1.[10][11] Unlike its parent compound, venlafaxine, which exhibits dose-dependent inhibition of norepinephrine reuptake, desvenlafaxine inhibits both serotonin and norepinephrine reuptake at its starting therapeutic doses.[12] It has weak affinity for the dopamine transporter and lacks significant activity at muscarinic, histaminergic, or alpha-1 adrenergic receptors.[8][10]

Quantitative Data on HPA Axis Modulation

Direct quantitative data on the effects of desvenlafaxine on HPA axis hormones are limited. However, studies on its parent compound, venlafaxine, provide valuable insights.

Clinical Studies

A notable clinical trial by Ninan et al. (2014) investigated the relationship between salivary cortisol and treatment response to desvenlafaxine (50 mg/day) in patients with MDD over 12 weeks. The study found no significant correlation between the change in salivary cortisol levels and the improvement in depressive symptoms as measured by the Hamilton Rating Scale for Depression (HAM-D17).[13]

Studies on venlafaxine have shown that it can influence HPA axis parameters. For instance, in depressed patients with elevated cortisol levels, several weeks of venlafaxine therapy have been shown to reduce blood cortisol.[6] However, complete normalization of the HPA axis may not be achieved, as evidenced by potentially persistent elevations in ACTH levels.[6][14] A study by Araya et al. (2006) observed that depressed patients who responded earlier to venlafaxine treatment had lower baseline ACTH levels compared to late responders.[3][14]

| Biomarker | Drug | Dosage | Study Population | Duration | Key Findings | Reference |

| Salivary Cortisol | Desvenlafaxine | 50 mg/day | MDD Patients | 12 weeks | No significant correlation between change in cortisol and change in HAM-D17 score. | [13] |

| Blood Cortisol | Venlafaxine | Not specified | Depressed Patients with elevated cortisol | Several weeks | Reduced blood cortisol levels. | [6] |

| Basal ACTH | Venlafaxine | Not specified | MDD Patients | Pre-treatment | Late responders had higher basal ACTH levels than early responders and controls. | [3][14] |

Preclinical Studies

Preclinical research directly examining the effects of desvenlafaxine on HPA axis hormones is scarce. One study in a chronic mouse model of depression found that desvenlafaxine (10 mg/kg/day) administered orally for over 8 weeks prevented stress-induced white matter injury and alleviated depression-like behaviors. However, this study did not report on HPA axis hormone levels.[15] Another preclinical study in adult male rats noted that while stress and HPA hormones are known to decrease neurogenesis, and SNRIs can impact HPA axis activity, it did not provide specific quantitative data for desvenlafaxine.[16]

Experimental Protocols

Clinical Study: Desvenlafaxine and Salivary Cortisol (Ninan et al., 2014)[13]

-

Study Design: A 12-week, double-blind, placebo-controlled trial.

-

Participants: Outpatients with a diagnosis of Major Depressive Disorder.

-

Intervention: Participants were randomly assigned to receive either desvenlafaxine 50 mg/day or a placebo.

-

Data Collection: Saliva samples for cortisol assay were collected at baseline and at week 12. Depressive symptoms were assessed using the 17-item Hamilton Rating Scale for Depression (HAM-D17).

-

Biomarker Assay: The specific method for salivary cortisol analysis was not detailed in the provided summary.

-

Statistical Analysis: Spearman correlations were calculated to assess the relationship between the change from baseline in salivary cortisol levels and the change in HAM-D17 total score at week 12.

Preclinical Study: Desvenlafaxine in a Chronic Mouse Model of Depression (Zhang et al., 2014)[16]

-

Animal Model: Unpredictable chronic mild stress (UCMS) mouse model of depression.

-

Intervention: Desvenlafaxine (DVS) was administered orally at a dose of 10 mg/kg/day. Treatment began one week before the 7-week stress procedure and continued for a total of over 8 weeks.

-

Behavioral Assessments: Depression-like behaviors were evaluated using the elevated plus-maze test, sucrose preference test, tail suspension test, and forced swimming test.

-

Neuropathological Analysis: Post-mortem analysis of brain tissue was conducted to assess for white matter injury and changes in protein expression related to myelin and oligodendrocytes.

Signaling Pathways and Mechanisms

The precise signaling pathways through which desvenlafaxine may modulate the HPA axis are not fully elucidated but are thought to be related to its primary mechanism as an SNRI and the broader effects of antidepressants on the neuroendocrine system.

HPA Axis Regulation

The HPA axis is regulated by a negative feedback loop, where elevated cortisol levels act on glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs) in the hypothalamus and pituitary to suppress the release of CRF and ACTH.[4] In depression, this negative feedback mechanism is often impaired.[4]

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling cascade.

Desvenlafaxine's Mechanism of Action

Desvenlafaxine blocks the reuptake of serotonin and norepinephrine, increasing their availability in the synapse. This modulation of monoaminergic systems is believed to be the primary driver of its antidepressant effects.

Caption: Mechanism of action of Desvenlafaxine as a serotonin-norepinephrine reuptake inhibitor.

Potential Downstream Effects on the HPA Axis

Long-term treatment with antidepressants, in general, has been shown to upregulate the expression of GRs and MRs in the brain.[4] This upregulation may restore the negative feedback sensitivity of the HPA axis, leading to a reduction in cortisol hypersecretion over time. While not directly demonstrated for desvenlafaxine, this is a plausible mechanism through which it could contribute to the normalization of HPA axis function.

Caption: Workflow for a clinical trial investigating Desvenlafaxine's effect on cortisol.

Conclusion and Future Directions

The current body of evidence regarding the direct effects of this compound on the HPA axis is still developing. While the primary mechanism of action of desvenlafaxine as an SNRI is well-understood, its specific impact on cortisol, ACTH, and CRF secretion requires further investigation. Clinical data on salivary cortisol did not show a direct correlation with treatment response, and much of the understanding of HPA axis modulation by this class of drugs is inferred from studies on its parent compound, venlafaxine.

Future research should focus on:

-

Preclinical studies designed to provide quantitative, dose-dependent data on the effects of desvenlafaxine on plasma and brain levels of cortisol/corticosterone, ACTH, and CRF in animal models of depression.

-

Clinical trials that include more comprehensive HPA axis assessments, such as dexamethasone suppression tests or dexamethasone-CRH tests, to evaluate the impact of long-term desvenlafaxine treatment on HPA axis negative feedback.

-

Molecular studies to investigate the effects of desvenlafaxine on the expression and function of glucocorticoid and mineralocorticoid receptors in relevant brain regions.

A more thorough understanding of how desvenlafaxine interacts with the HPA axis will not only enhance our knowledge of its therapeutic mechanisms but may also aid in identifying patient populations who are more likely to respond to this treatment and in the development of novel therapeutic strategies for depression.

References

- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 2. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early response to venlafaxine antidepressant correlates with lower ACTH levels prior to pharmacological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of antidepressants on the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alternativetomeds.com [alternativetomeds.com]

- 6. Cortisol as a Biomarker of Mental Disorder Severity [mdpi.com]

- 7. Frontiers | Pharmacological Treatment of Anxiety Disorders: The Role of the HPA Axis [frontiersin.org]

- 8. pfizermedical.com [pfizermedical.com]

- 9. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. psychscenehub.com [psychscenehub.com]

- 12. youtube.com [youtube.com]

- 13. BDNF, interleukin-6, and salivary cortisol levels in depressed patients treated with desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Desvenlafaxine prevents white matter injury and improves the decreased phosphorylation of the rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Desvenlafaxine May Accelerate Neuronal Maturation in the Dentate Gyri of Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Desvenlafaxine: An In-depth Examination of Enantiomeric Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Like its parent compound, desvenlafaxine is a chiral molecule and is administered as a racemic mixture of its two enantiomers: (R)-desvenlafaxine and (S)-desvenlafaxine. Emerging research into the stereochemistry of antidepressants suggests that individual enantiomers can possess distinct pharmacological profiles, influencing both therapeutic efficacy and adverse effect profiles.[3] This technical guide provides a comprehensive investigation into the enantiomers of desvenlafaxine, their specific activities, and the experimental methodologies used to elucidate their properties. While quantitative data on the individual enantiomers of desvenlafaxine are not extensively available in publicly accessible literature, this guide synthesizes the known pharmacology of racemic desvenlafaxine and draws inferences from the stereoselective activity of its parent compound, venlafaxine, to provide a detailed overview for research and development professionals.

Pharmacological Profile of Desvenlafaxine

Desvenlafaxine exerts its therapeutic effect by binding to the serotonin (SERT) and norepinephrine (NET) transporters, inhibiting the reuptake of these neurotransmitters in the synaptic cleft and thereby potentiating serotonergic and noradrenergic neurotransmission.[2] In vitro studies have established the binding affinities and reuptake inhibition potencies of racemic desvenlafaxine.

Quantitative Analysis of Racemic Desvenlafaxine Activity

The following table summarizes the in vitro activity of racemic desvenlafaxine at the human serotonin and norepinephrine transporters.

| Target | Parameter | Value (nM) | Reference |

| Human Serotonin Transporter (hSERT) | Ki | 40.2 ± 1.6 | [4] |

| Human Norepinephrine Transporter (hNET) | Ki | 558.4 ± 121.6 | [4] |

| Human Serotonin Transporter (hSERT) | IC50 | 47.3 ± 19.4 | [4] |

| Human Norepinephrine Transporter (hNET) | IC50 | 531.3 ± 113.0 | [4] |

Ki: Inhibitor binding affinity; IC50: Half-maximal inhibitory concentration.

These data indicate that racemic desvenlafaxine is approximately 10 to 14 times more potent at inhibiting serotonin reuptake than norepinephrine reuptake.[1][2][5]

Enantioselective Activity: An Extrapolation from Venlafaxine

While specific quantitative data for the individual enantiomers of desvenlafaxine are scarce, the stereoselective pharmacology of its parent compound, venlafaxine, offers valuable insights. For venlafaxine, the (R)-enantiomer is a potent inhibitor of both norepinephrine and serotonin reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake.[3][6] Given that desvenlafaxine is the O-desmethylated metabolite of venlafaxine and its overall pharmacological profile is similar, it is plausible that the enantiomers of desvenlafaxine exhibit a similar pattern of activity.[6]

Hypothesized Enantiomeric Profile of Desvenlafaxine:

-

(R)-Desvenlafaxine: Likely a dual inhibitor of both SERT and NET.

-

(S)-Desvenlafaxine: Likely a more selective inhibitor of SERT.

Further research is critically needed to definitively characterize the binding affinities and reuptake inhibition potencies of the individual (R)- and (S)-enantiomers of desvenlafaxine.

Experimental Protocols

The investigation of the enantiomers of desvenlafaxine requires specialized experimental procedures for their separation and the characterization of their specific activities.

Chiral Separation of Desvenlafaxine Enantiomers via High-Performance Liquid Chromatography (HPLC)

The separation of (R)- and (S)-desvenlafaxine can be achieved using chiral HPLC. The following protocol is a representative method.

Objective: To resolve and quantify the enantiomers of desvenlafaxine from a racemic mixture.

Materials and Methods:

-

Chromatography System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose, is commonly used.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically employed. A small amount of an amine modifier (e.g., diethylamine) may be added for basic compounds like desvenlafaxine to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 225-230 nm.

Procedure:

-

Sample Preparation: Dissolve a known concentration of racemic desvenlafaxine in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, often around 25°C.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification based on the peak areas.

Serotonin and Norepinephrine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of each desvenlafaxine enantiomer for hSERT and hNET.

Materials and Methods:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either hSERT or hNET.

-

Radioligands:

-

For hSERT: [³H]-citalopram or another suitable radiolabeled SERT ligand.

-

For hNET: [³H]-nisoxetine or another suitable radiolabeled NET ligand.

-

-

Test Compounds: Purified (R)- and (S)-desvenlafaxine enantiomers at various concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the HEK293 cell lines expressing the target transporter.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of desvenlafaxine are mediated through the modulation of serotonergic and noradrenergic signaling pathways. By blocking the reuptake of serotonin and norepinephrine, desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors. This, in turn, is thought to trigger downstream signaling cascades that ultimately lead to the alleviation of depressive symptoms.

Conclusion and Future Directions

Desvenlafaxine is an effective SNRI for the treatment of major depressive disorder. While the pharmacology of the racemic mixture is well-characterized, a significant knowledge gap exists regarding the specific activities of its individual enantiomers. Based on the stereoselective profile of its parent compound, venlafaxine, it is hypothesized that (R)-desvenlafaxine acts as a dual serotonin and norepinephrine reuptake inhibitor, while (S)-desvenlafaxine is more selective for the serotonin transporter.

For drug development professionals and researchers, the elucidation of the precise pharmacological profiles of the desvenlafaxine enantiomers represents a key area for future investigation. Such studies could pave the way for the development of enantiopure formulations with potentially improved efficacy and tolerability profiles. The experimental protocols outlined in this guide provide a framework for conducting such research. A deeper understanding of the stereochemical nuances of desvenlafaxine will undoubtedly contribute to the advancement of pharmacotherapy for depressive disorders.

References

- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Simultaneous Detection of Desvenlafaxine and its Major Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desvenlafaxine and its primary metabolites, desvenlafaxine-O-glucuronide and N,O-didesmethylvenlafaxine, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trials involving desvenlafaxine. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity, enabling the accurate determination of the parent drug and its key metabolites, which is crucial for a comprehensive understanding of its metabolic profile.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine, widely prescribed for the treatment of major depressive disorder.[1] A thorough understanding of its metabolism is essential for optimizing therapeutic outcomes and ensuring patient safety. The primary metabolic pathways for desvenlafaxine are glucuronidation to form desvenlafaxine-O-glucuronide, and to a lesser extent, oxidative metabolism via the CYP3A4 enzyme to produce N,O-didesmethylvenlafaxine.[2][3] Monitoring the levels of both the parent drug and its metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic assessments.

This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of desvenlafaxine, desvenlafaxine-O-glucuronide, and N,O-didesmethylvenlafaxine in human plasma. The method is designed to be both sensitive and efficient, making it suitable for high-throughput analysis in a research setting.

Experimental Protocols

Materials and Reagents

-

Desvenlafaxine, desvenlafaxine-O-glucuronide, and N,O-didesmethylvenlafaxine reference standards

-

Desvenlafaxine-d6 (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (desvenlafaxine, desvenlafaxine-O-glucuronide, N,O-didesmethylvenlafaxine, and desvenlafaxine-d6) in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at various concentration levels. A typical calibration curve range for desvenlafaxine and its metabolites is 0.5 to 500 ng/mL.[4][5] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution (desvenlafaxine-d6).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see chromatographic conditions below).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography: A standard HPLC or UHPLC system equipped with a C18 reversed-phase column is suitable for this analysis.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min. |

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Acquisition and Processing

Data acquisition should be performed in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions and optimized mass spectrometer parameters for each analyte are provided in the table below. Data processing should be carried out using the instrument's software to generate calibration curves and quantify the analytes in the unknown samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of desvenlafaxine and its metabolites.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Desvenlafaxine | 264.2 | 58.1 | 100 | 30 | 20 |

| Desvenlafaxine-O-glucuronide | 440.2 | 264.2 | 100 | 35 | 15 |

| N,O-didesmethylvenlafaxine | 250.2 | 58.1 | 100 | 30 | 20 |

| Desvenlafaxine-d6 (IS) | 270.2 | 64.1 | 100 | 30 | 20 |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Desvenlafaxine | Desvenlafaxine-O-glucuronide | N,O-didesmethylvenlafaxine |

| Retention Time (min) | ~3.5 | ~2.8 | ~3.2 |

| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Precision (% CV) | <15% | <15% | <15% |

| Recovery (%) | >85% | >80% | >85% |

| Matrix Effect (%) | <15% | <20% | <15% |

Visualizations

Caption: Experimental Workflow Diagram.

Caption: Desvenlafaxine Metabolic Pathway.

Results and Discussion

The described LC-MS/MS method provides excellent chromatographic separation of desvenlafaxine and its two major metabolites, desvenlafaxine-O-glucuronide and N,O-didesmethylvenlafaxine, with a total run time of under 8 minutes. The use of a stable isotope-labeled internal standard, desvenlafaxine-d6, ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.

The protein precipitation method for sample preparation is simple, rapid, and provides good recovery for all analytes. The sensitivity of the method, with a lower limit of quantification of 0.5 ng/mL for all compounds, is sufficient for the analysis of clinical and preclinical samples. The method demonstrates good linearity over a wide dynamic range, with excellent accuracy and precision, meeting the acceptance criteria for bioanalytical method validation.

The ability to simultaneously measure the parent drug and its key metabolites provides a more complete picture of the drug's disposition in the body. This is particularly important for desvenlafaxine, as the glucuronide metabolite is a significant component in plasma.[2] Understanding the ratio of parent drug to metabolites can provide insights into individual variations in drug metabolism, potential drug-drug interactions, and overall drug exposure.

Conclusion

This application note presents a detailed and robust LC-MS/MS protocol for the sensitive and simultaneous detection of desvenlafaxine and its primary metabolites, desvenlafaxine-O-glucuronide and N,O-didesmethylvenlafaxine, in human plasma. The method is simple, rapid, and highly selective, making it an invaluable tool for researchers in the fields of pharmacology, drug metabolism, and clinical research. The comprehensive data provided on experimental protocols, quantitative parameters, and method validation will enable other laboratories to readily implement this method for their research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis Measuring Desvenlafaxine in Rodent Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine. It is approved for the treatment of major depressive disorder in adults.[1][2] The therapeutic effects of desvenlafaxine are attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system through the inhibition of their respective transporters, SERT and NET.[1][3][4] In vivo microdialysis is a widely used neurochemical technique that allows for the sampling and quantification of endogenous neurotransmitters and exogenous compounds, such as desvenlafaxine, in the extracellular fluid of specific brain regions in awake, freely moving animals.[5][6][7] This application note provides a detailed protocol for conducting in vivo microdialysis studies in rodents to measure the extracellular concentrations of desvenlafaxine and its effects on serotonin, norepinephrine, and dopamine levels in the brain.

Mechanism of Action of Desvenlafaxine

Desvenlafaxine is a dual-acting SNRI that binds to both the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[3] This leads to an increased concentration of serotonin and norepinephrine in the synapse, thereby enhancing neurotransmission.[3] Desvenlafaxine has a higher affinity for SERT compared to NET.[8] While it does not directly interact with the dopamine transporter (DAT), the inhibition of NET in the prefrontal cortex can lead to an increase in extracellular dopamine levels, as DAT is sparsely expressed in this brain region and dopamine can be taken up by NET.

Below is a diagram illustrating the primary mechanism of action of desvenlafaxine.

Experimental Protocols

I. In Vivo Microdialysis Procedure

This protocol is synthesized from established methods for in vivo microdialysis of monoamine neurotransmitters and related compounds in rodents.[5][6][9]

A. Materials and Reagents

-

Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

-

Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff.

-

Guide Cannula: Sized appropriately for the microdialysis probe and target brain region.

-

Stereotaxic Apparatus: For precise implantation of the guide cannula.

-

Anesthesia: Isoflurane or a ketamine/xylazine mixture.

-

Surgical Tools: Standard surgical kit for small animal surgery.

-

Perfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).

-

Fraction Collector: Refrigerated to prevent degradation of analytes.

-

Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer. Filter-sterilize before use.

-

Desvenlafaxine: For systemic administration (e.g., intraperitoneal injection).

B. Surgical Procedure

-

Anesthetize the rodent using isoflurane or a ketamine/xylazine cocktail.

-

Mount the animal in the stereotaxic apparatus.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).

-

Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement and jeweler's screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

Allow the animal to recover for at least 48 hours before the microdialysis experiment.

C. Microdialysis Experiment

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min for a stabilization period of at least 2 hours.

-

Begin collecting dialysate samples into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) at 20-30 minute intervals.

-

After collecting baseline samples, administer desvenlafaxine systemically (e.g., i.p.).

-

Continue collecting dialysate samples for the desired post-administration period.

-

At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue for histological verification of the probe placement.

-

Store the collected dialysate samples at -80°C until analysis.

The following diagram outlines the general workflow for the in vivo microdialysis experiment.

II. Analytical Procedure: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the simultaneous quantification of desvenlafaxine and monoamine neurotransmitters in microdialysate samples due to its high sensitivity and selectivity.[1][3][4][8][10]

A. Sample Preparation

-

Thaw the microdialysate samples on ice.

-

To a 10 µL aliquot of the dialysate, add an internal standard solution containing deuterated analogs of desvenlafaxine, serotonin, norepinephrine, and dopamine.

-

For the analysis of monoamines, derivatization may be necessary to improve chromatographic retention and sensitivity. A common derivatizing agent is dansyl chloride or benzoyl chloride.[1][8][10]

-

The derivatization reaction is typically carried out in a borate buffer at a slightly alkaline pH and may require incubation at an elevated temperature.

-

After derivatization, the reaction is quenched, and the sample is ready for injection into the LC-MS/MS system.

B. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is suitable for separating the derivatized analytes.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

Specific MRM transitions for desvenlafaxine and the neurotransmitters should be optimized using standard solutions.

Data Presentation

The following tables summarize expected quantitative data based on studies with venlafaxine, the parent compound of desvenlafaxine. These values can serve as a reference for studies with desvenlafaxine.

Table 1: In Vivo Microdialysis Parameters

| Parameter | Value | Reference |

| Animal Model | Male Swiss Mice | [11] |

| Target Brain Region | Frontal Cortex | [11] |

| Probe Membrane Length | 2 mm | [12] |

| Perfusion Flow Rate | 1.5 µL/min | [12] |

| Sample Collection Interval | 20 min | [12] |

Table 2: Effects of Venlafaxine on Extracellular Neurotransmitter Levels in the Mouse Frontal Cortex [11][13]

| Treatment | % Increase in 5-HT (mean ± SEM) | % Increase in NE (mean ± SEM) | % Increase in DA (mean ± SEM) |

| Venlafaxine (acute) | ~400% | ~140% | Increased |

| Venlafaxine (chronic) | Increased | Increased | Increased |

Note: The increase in dopamine is observed in the prefrontal cortex due to the reuptake of dopamine by norepinephrine transporters in this region.

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by desvenlafaxine leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific receptor subtype and neuronal population. The diagram below provides a simplified overview of some of the key downstream signaling pathways.

Conclusion

This application note provides a comprehensive guide for the in vivo microdialysis measurement of desvenlafaxine and its effects on key neurotransmitters in the rodent brain. The detailed protocols for surgery, microdialysis, and sample analysis, along with the summarized data and pathway diagrams, offer a valuable resource for researchers in neuroscience and drug development. Adherence to these methodologies will facilitate the generation of robust and reproducible data to further elucidate the neurochemical profile of desvenlafaxine and other SNRIs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive and simultaneous quantification of 16 neurotransmitters and metabolites in murine microdialysate by fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACTIVATION OF THE VENTRAL MEDIAL PREFRONTAL CORTEX DURING AN UNCONTROLLABLE STRESSOR REPRODUCES BOTH THE IMMEDIATE AND LONG-TERM PROTECTIVE EFFECTS OF BEHAVIORAL CONTROL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of acute and chronic administration of venlafaxine and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Antidepressant-Like Effects of Desvenlafaxine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing the antidepressant-like effects of desvenlafaxine in established animal models of depression. The following sections outline the methodologies for the Unpredictable Chronic Mild Stress (UCMS) model, the Forced Swim Test (FST), and the Tail Suspension Test (TST), along with data presentation and visualization of relevant pathways.

Overview of Desvenlafaxine's Mechanism of Action

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exerts its antidepressant effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1] The antidepressant effects of desvenlafaxine are thought to be mediated by the potentiation of serotonin and norepinephrine in the central nervous system.[2]

Animal Models and Drug Administration

The following protocols are designed for use in mice. A commonly used and effective dose of desvenlafaxine in mouse models of depression is 10 mg/kg/day, administered orally.[1][3][4] Treatment duration can vary, but chronic administration for several weeks (e.g., 8 weeks) is often employed, particularly in conjunction with the UCMS model.[1][3][4]

Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Protocol

The UCMS model is a valid and widely used paradigm to induce a depressive-like phenotype in rodents, characterized by anhedonia (a core symptom of depression), and other behavioral deficits.[5]

Objective: To induce a depressive-like state in mice through chronic exposure to a series of unpredictable, mild stressors.